2-methyl-5-[(4-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially interact with each other and with other molecules in interesting ways, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the nitrogen atoms in the isoquinoline, thiazole, and triazole rings could potentially act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could increase its stability and rigidity .Scientific Research Applications
Synthesis and Chemical Properties
Triazole-Mediated Synthesis : A notable approach to synthesizing complex structures related to the query compound involves triazole-mediated reactions. Opsomer et al. (2020) reported a metal-free synthesis of functionalized 1-methyleneisoquinolines from readily available substrates, highlighting a high-yielding triazolization reaction as a critical step (Opsomer, Van Hoof, D'Angelo, & Dehaen, 2020). This process underscores the utility of triazole intermediates in constructing isoquinoline frameworks, which could be relevant for synthesizing compounds like the one .
Isoquinoline Derivatives : Research on isoquinoline derivatives, a core component of the target compound, has led to the development of various synthetic routes. For instance, Glushkov et al. explored substituted dihydroisoquinolines, yielding compounds with potential chemical and biological relevance (Glushkov, Shklyaev, Maiorova, Postanogova, & Feshina, 2000). These synthetic pathways provide a foundation for constructing complex molecules incorporating isoquinoline units.
Biological Activities
Antimicrobial Activities : The exploration of triazole and isoquinoline derivatives for antimicrobial applications has been a significant area of research. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that molecules within the same chemical family as the query compound could potentially possess antimicrobial properties.
Synthesis and Reaction Studies : Mukhtar et al. (2022) conducted studies on isoquinoline derivatives, focusing on their synthesis, reactions, and antimicrobial properties. These investigations provide valuable insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-7-9-17(10-8-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-12-11-16-5-3-4-6-18(16)13-25/h3-10,19,27H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDUEFXHXQWKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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